4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride

Description

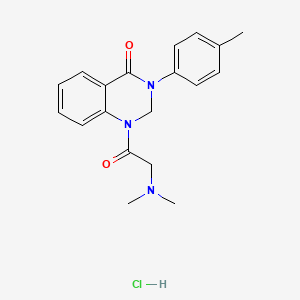

4(1H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system with a keto group at position 3. The target compound, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-4(1H)-quinazolinone hydrochloride, features partial saturation of the pyrimidine ring (2,3-dihydro structure) and distinct substituents: a dimethylaminoacetyl group at position 1 and a para-tolyl group at position 4. The hydrochloride salt enhances solubility, which is critical for pharmacological applications.

Synthetic routes for analogous 2,3-dihydro-4(1H)-quinazolinones often involve cyclocondensation reactions. For example, cyclization of benzamide derivatives with trimethyl orthoformate and p-toluenesulfonic acid (p-TsOH) in toluene has been reported . The dimethylaminoacetyl substituent likely contributes to hydrogen-bonding interactions, while the p-tolyl group enhances lipophilicity, influencing bioavailability and target binding .

Properties

CAS No. |

20887-28-9 |

|---|---|

Molecular Formula |

C19H22ClN3O2 |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

1-[2-(dimethylamino)acetyl]-3-(4-methylphenyl)-2H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C19H21N3O2.ClH/c1-14-8-10-15(11-9-14)21-13-22(18(23)12-20(2)3)17-7-5-4-6-16(17)19(21)24;/h4-11H,12-13H2,1-3H3;1H |

InChI Key |

QNXAPWQOFUXBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Catalyst-Mediated Aqueous Condensation (Green Chemistry Approach)

Procedure Overview:

The condensation of anthranilamide with substituted aromatic aldehydes (such as p-tolyl aldehyde) in the presence of a catalyst in aqueous media has been demonstrated as an efficient route. Reverse zinc oxide micelles act as hollow nanoreactors catalyzing the reaction selectively at mild temperatures (~70°C). This method avoids harsh conditions and uses water as a solvent, aligning with green chemistry principles.-

- Catalyst: Reverse zinc oxide micelles (10 mol%)

- Solvent: Water (5 mL)

- Temperature: 70°C

- Time: Variable, monitored by TLC until completion

- Work-up: Filtration of precipitate, recrystallization from 95% ethanol

-

- High yields

- Mild conditions

- Reusable catalyst without significant loss of activity

- Environmentally friendly solvent system

- Simple operation and purification without chromatography

Applicability:

This method is suitable for synthesizing various substituted 2,3-dihydroquinazolin-4(1H)-ones, including those with p-tolyl groups, and can be adapted for the dimethylaminoacetyl-substituted derivatives by selecting appropriate aldehyde and amide precursors.

Acid-Promoted Cyclocondensation Using 2-Amino-N-methoxybenzamides and Aldehydes

Procedure Overview:

An oxidant- and metal-free synthesis involves acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aromatic aldehydes in acetic acid. The reaction proceeds at room temperature to form intermediate 4(1H)-2,3-dihydroquinazolinones, which can be further processed to quinazolinone derivatives.-

- Mix amide (e.g., 2-amino-N-methoxybenzamide) with aldehyde (p-tolyl aldehyde) in acetic acid at room temperature for 0.5 hours to form intermediate A.

- Heat the mixture to 100°C for 3 hours to promote cyclization and elimination, yielding the quinazolinone product.

- Purify by filtration or flash chromatography depending on the method variant.

-

- Method A: Work-up by extraction and column chromatography.

- Method B: Precipitation by pouring into ice water, filtration, and washing.

- Method C: Base-mediated transformation of intermediate A in DMSO with KOH at 60°C.

Yields and Purity:

High yields (up to 95%) have been reported for various substituted quinazolinones, with spectroscopic data confirming purity and structure.Relevance to Target Compound:

By employing 2-amino-N-methoxybenzamide derivatives and p-tolyl aldehyde, followed by introduction of the dimethylaminoacetyl group (e.g., via acylation), this method can be adapted for the synthesis of this compound.

Comparative Data Table of Preparation Methods

Notes on Functional Group Introduction and Salt Formation

- The dimethylaminoacetyl group can be introduced via acylation of the quinazolinone nitrogen using dimethylaminoacetyl chloride or related reagents post core synthesis.

- The final compound is isolated as the hydrochloride salt , typically by treatment with HCl in an appropriate solvent (e.g., ether or ethanol), enhancing stability and solubility for pharmaceutical applications.

Summary and Expert Remarks

The preparation of This compound can be efficiently achieved via modern green synthetic protocols or classical acid-promoted cyclocondensation routes. The aqueous zinc oxide micelle catalysis method offers environmental benefits and operational simplicity, while the acid-promoted method provides a metal- and oxidant-free alternative with excellent yields.

For researchers and practitioners, selecting the method depends on available resources, desired scale, and environmental considerations. The incorporation of the dimethylaminoacetyl moiety and formation of the hydrochloride salt are critical final steps to obtain the target compound in its active pharmaceutical form.

Chemical Reactions Analysis

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoacetyl group or the p-tolyl group, leading to the formation of substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the dimethylaminoacetyl group.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of quinazolinone compounds exhibit potent antitumor activity. A study demonstrated that modifications to the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

4(1H)-Quinazolinone derivatives have shown promising antimicrobial activity. In vitro studies reported that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties. These findings suggest potential applications in developing new antibiotics or antifungal agents to combat resistant strains .

CNS Activity

The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may exert anxiolytic and antidepressant-like effects in animal models. The underlying mechanisms may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies

- Case Study on Antitumor Activity : A specific derivative was tested against A549 lung cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value lower than that of established chemotherapeutics.

- Neuropharmacology Study : In a controlled experiment on rodents, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for further modifications to create more complex molecules used in drug development.

Potential Use in Agriculture

Recent investigations have explored the use of quinazolinone derivatives as agrochemicals due to their herbicidal properties. Laboratory tests indicate that certain compounds can inhibit the growth of specific weed species without harming crop plants .

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.

Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

Interference with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 4(1H)-Quinazolinone Derivatives

Key Observations :

- Core Structure Differences: The target compound’s 2,3-dihydro-4(1H) core distinguishes it from 4(3H)-quinazolinones (e.g., Afloqualone, Quinconazole), where the keto group resides at position 4 but the hydrogenation state differs. This structural variation impacts electronic properties and hydrogen-bonding capacity .

- Substituent Effects : The p-tolyl group (electron-donating methyl) contrasts with o-tolyl (Afloqualone) or dichlorophenyl (Quinconazole), altering steric and electronic interactions with biological targets .

Key Observations :

- The target compound’s synthesis aligns with methods for 2,3-dihydro-4(1H)-quinazolinones, emphasizing cyclocondensation . In contrast, 4(3H)-quinazolinones often use anthranilic acid or isatoic anhydride as starting materials .

- Substituent introduction (e.g., dimethylaminoacetyl) may require post-cyclization modifications, such as acylation or alkylation, to achieve desired functionality .

Key Observations :

- Antimicrobial quinazolinones (e.g., chloro methyl derivatives) highlight the scaffold’s versatility, though activity depends on substituent polarity and size .

Biological Activity

4(1H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 4(1H)-quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Overview of Quinazolinones

Quinazolinones are characterized by their fused benzene and pyrimidine rings, which contribute to their pharmacological properties. They have been reported to exhibit a wide range of biological activities including:

- Antibacterial

- Antifungal

- Antiviral

- Antitumor

- Anti-inflammatory

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, quinazolinone-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazoline derivatives, compounds demonstrated moderate to significant antibacterial activity, with some achieving inhibition zones comparable to standard antibiotics like ampicillin .

Table 1 summarizes the antibacterial activity of selected quinazolinone derivatives:

| Compound ID | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Compound A | 12 | 70 |

| Compound B | 11 | 80 |

| Compound C | 10 | 75 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4(1H)-quinazolinone derivatives have been extensively studied across various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

Table 2 lists the IC50 values for selected quinazolinone compounds against different cancer cell lines:

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 | 10 |

| Compound B | MCF-7 | 10 |

| Compound C | HT-29 | 12 |

Anti-inflammatory Activity

Quinazolinones also exhibit significant anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of quinazolinones are multifaceted:

- Anticancer Mechanism : Quinazolinones may induce apoptosis in cancer cells through mitochondrial pathways and inhibition of specific signaling pathways involved in cell proliferation.

- Antibacterial Mechanism : Some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

- Anti-inflammatory Mechanism : The suppression of inflammatory mediators suggests a direct interaction with cytokine signaling pathways.

Case Study: Anticancer Efficacy

In a recent study on quinazoline derivatives, compound A demonstrated significant cytotoxicity against several cancer cell lines with an IC50 value of approximately 10 µM in PC3 cells. This study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .

Case Study: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial efficacy of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited inhibition zones greater than those achieved by standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Q & A

Basic Synthesis and Characterization

Q: What is the optimal synthetic route for preparing 2,3-dihydro-3-(p-tolyl)-substituted quinazolinone derivatives, and how can reaction conditions (e.g., temperature, solvent) influence yield and purity? A: The synthesis typically involves a cyclization reaction using methyl 2-acylaminobenzoate derivatives, amine hydrochlorides, and phosphorus pentaoxide (P₂O₅) in the presence of N,N-dimethylcyclohexylamine at 180°C for 45 minutes . Yields vary with substituents; for example, p-tolyl derivatives may require recrystallization in diisopropyl ether or ethanol to achieve >80% purity. Key parameters include maintaining alkaline pH (8–9) during workup and distillation under reduced pressure to remove excess amine. Melting points and HPLC analysis should confirm structural integrity .

Advanced Structural Confirmation

Q: How can researchers resolve discrepancies in reported melting points or spectral data for dihydroquinazolinone derivatives? A: Contradictions often arise from polymorphic forms or solvent-dependent crystallization. For example, 3-(p-tolyl)-substituted derivatives may exhibit m.p. variations (e.g., 113–151°C) depending on recrystallization solvents like ethanol or light petroleum . Cross-validation using techniques such as X-ray crystallography (e.g., single-crystal studies for bond angles ) and ¹H/¹³C NMR (e.g., confirming dimethylaminoacetyl proton signals at δ 2.8–3.2 ppm) is critical. Comparative TLC with authenticated samples can further mitigate ambiguity .

Biological Activity Evaluation

Q: What methodological frameworks are recommended for assessing the anti-inflammatory potential of 3-(p-tolyl)-substituted quinazolinones? A: In vitro COX-2 inhibition assays (e.g., molecular docking studies using AutoDock Vina) should precede in vivo carrageenan-induced paw edema models. For example, 2,3-dihydroquinazolinones with dimethylaminoacetyl groups show hydrogen bonding with COX-2 residues (e.g., Arg120, Tyr355), correlating with IC₅₀ values . Dose-response curves (0.1–100 µM) and comparison to indomethacin as a positive control are essential. Ensure toxicity screening via MTT assays on HEK293 cells to exclude nephrotoxicity .

Structure-Activity Relationship (SAR) Analysis

Q: How does substitution at the 1- and 3-positions of the quinazolinone core influence pharmacological activity? A: SAR studies indicate:

- 1-Position : Dimethylaminoacetyl groups enhance solubility and bioavailability via tertiary amine protonation at physiological pH .

- 3-Position : p-Tolyl substituents improve anti-inflammatory activity due to hydrophobic interactions with COX-2’s active site, whereas bromophenyl analogs may shift selectivity toward antifungal targets .

- 2-Position : Methyl or chloro groups reduce metabolic degradation but may decrease potency if steric hindrance occurs .

Tabulate EC₅₀ values for derivatives with varying substituents to identify trends .

Analytical Method Development

Q: What advanced chromatographic or spectroscopic methods are suitable for quantifying trace impurities in dihydroquinazolinone hydrochlorides? A: Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. For example, the hydrochloride salt of 3-(p-tolyl)-quinazolinone shows a retention time of 8.2 min under these conditions . LC-MS (ESI+) can confirm molecular ions ([M+H]⁺ expected at m/z 354.2 for C₁₉H₂₂ClN₃O₂). Purity >98% is achievable with preparative HPLC (20 mL/min flow rate) .

Handling Contradictory Bioactivity Data

Q: How should researchers address conflicting reports on the antibacterial efficacy of quinazolinone derivatives? A: Discrepancies may stem from strain-specific activity or assay conditions. For example, 6,8-dibromo derivatives show MIC values of 8 µg/mL against S. aureus but >64 µg/mL against E. coli . Standardize protocols using CLSI guidelines (e.g., broth microdilution, 18–24 h incubation). Cross-reference with structural analogs (e.g., 7-chloro derivatives ) to identify substituent-dependent trends.

Computational Modeling Applications

Q: Which in-silico strategies are effective for predicting the binding affinity of dihydroquinazolinones to therapeutic targets? A: Molecular dynamics (MD) simulations (e.g., GROMACS) combined with docking (e.g., Glide SP/XP scoring) can model interactions. For instance, 3-(p-tolyl)-quinazolinone derivatives exhibit ΔG values of −9.2 kcal/mol with COX-2, validated by MM-PBSA binding free energy calculations . Include water molecules and protonation states (e.g., dimethylamino group at pH 7.4) for accuracy.

Stability and Storage Recommendations

Q: What are the optimal storage conditions to prevent degradation of quinazolinone hydrochlorides? A: Store at −20°C in amber vials under argon to avoid hydrolysis of the dimethylaminoacetyl group. Lyophilized powders remain stable for >12 months. Monitor via periodic ¹H NMR (e.g., disappearance of NH peaks at δ 10–12 ppm indicates decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.